3,4-Dichlorobenzoyl cyanide
Overview
Description
3,4-Dichlorobenzoyl cyanide is an organic compound with the molecular formula C8H3Cl2NO. It is a derivative of benzoyl cyanide, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its use in various chemical syntheses and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Cyanide compounds are known to bind to the ferric (fe3+) ion of cytochrome oxidase, causing ‘histotoxic hypoxia’ and lactic acidosis .
Mode of Action
3,4-Dichlorobenzoyl cyanide, like other cyanide compounds, binds to the ferric (Fe3+) ion of cytochrome oxidase, inhibiting the enzyme and disrupting the electron transport chain. This disruption prevents cells from using oxygen, leading to a state known as 'histotoxic hypoxia’ . Additionally, cyanide compounds stimulate biogenic amine release, causing pulmonary and coronary vasoconstriction, which can result in pulmonary edema and heart failure .
Biochemical Pathways
The binding of this compound to cytochrome oxidase disrupts the electron transport chain, a crucial part of cellular respiration. This disruption prevents the cell from using oxygen, leading to a buildup of lactic acid and causing a state of 'histotoxic hypoxia’ . The compound also stimulates the release of biogenic amines, leading to vasoconstriction in the pulmonary and coronary arteries .
Pharmacokinetics
Cyanide compounds are generally rapidly absorbed and taken up into cells . They are metabolized via the liver enzyme rhodanese, which catalyzes the reaction of cyanide with thiosulfate to form thiocyanate and sulphite . Thiocyanate is non-toxic and is excreted in the urine .
Result of Action
The binding of this compound to cytochrome oxidase leads to ‘histotoxic hypoxia’, a state where cells are unable to use oxygen. This can result in lactic acidosis, a buildup of lactic acid in the body. The compound’s stimulation of biogenic amine release can cause vasoconstriction in the pulmonary and coronary arteries, potentially leading to pulmonary edema and heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzoyl cyanide can be synthesized through the cyano-de-halogenation of 3,4-dichlorobenzoyl chloride using a metal cyanide such as cuprous cyanide in the presence of a phase transfer catalyst. The reaction typically occurs under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the preparation of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorobenzoyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyanide group can be reduced to an amine or other functional groups.
Oxidation Reactions: The benzoyl group can be oxidized to form carboxylic acids or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide in methanol at room temperature.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products:
- Substituted benzoyl cyanides
- Amines
- Carboxylic acids
Scientific Research Applications
3,4-Dichlorobenzoyl cyanide is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anti-cancer properties.
Industry: In the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
- 2,3-Dichlorobenzoyl cyanide
- 3,5-Dichlorobenzoyl cyanide
- 4-Chlorobenzoyl cyanide
Comparison: 3,4-Dichlorobenzoyl cyanide is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound in targeted synthetic applications .
Properties
IUPAC Name |
3,4-dichlorobenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAUNVXZXNJJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286434 | |
Record name | 3,4-Dichloro-α-oxobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35022-44-7 | |
Record name | 3,4-Dichloro-α-oxobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35022-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-α-oxobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorobenzoyl cyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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